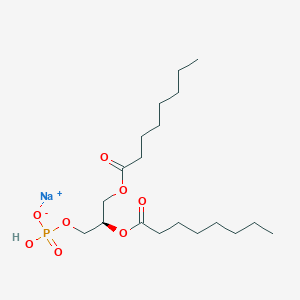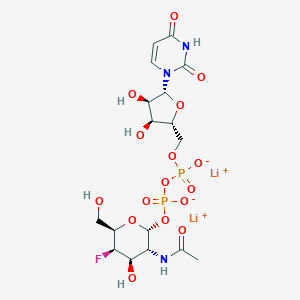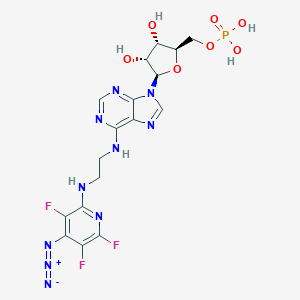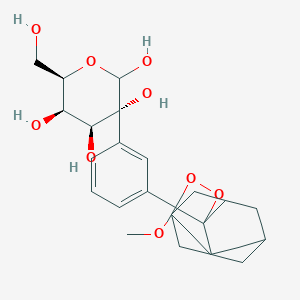
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione, also known as Diclazepam, is a member of the benzodiazepine class of drugs. It was first synthesized in the 1960s and has been used as a research chemical since then. Diclazepam has been found to have a wide range of applications in scientific research, including in the study of anxiety, insomnia, and seizures.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione is similar to that of other benzodiazepines. It binds to the GABA-A receptor in the brain, increasing the activity of the neurotransmitter GABA and enhancing its inhibitory effects. This leads to a decrease in neuronal excitability and an overall calming effect on the central nervous system.
Biochemical and Physiological Effects
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to feelings of relaxation and euphoria. It also increases the release of serotonin, which helps to regulate mood and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione in lab experiments is its high potency and specificity. It has been found to be highly effective in treating anxiety, insomnia, and seizures, and has a low risk of side effects. However, one of the limitations of using 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione is that it can be difficult to obtain and may be expensive.
Direcciones Futuras
There are a number of future directions for research on 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione. One area of interest is its potential use in the treatment of alcohol withdrawal syndrome. It has been found to be effective in reducing the severity of withdrawal symptoms and may be a useful alternative to other benzodiazepines. Another area of interest is its potential use in the treatment of depression and other mood disorders. It has been shown to have antidepressant effects in animal studies and may be a promising new treatment option. Additionally, more research is needed to determine the long-term effects of 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione use and its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of 1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenylacetoacetic acid. This acid is then reacted with hydrazine to form the corresponding hydrazone, which is then cyclized to form the imidazolidinedione ring. The final product is obtained by reacting the imidazolidinedione with 4-chlorophenylmagnesium bromide and ethyl iodide.
Aplicaciones Científicas De Investigación
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione has been used extensively in scientific research to study the effects of benzodiazepines on the central nervous system. It has been found to have anxiolytic, sedative, and anticonvulsant properties, making it useful in the treatment of anxiety disorders, insomnia, and seizures.
Propiedades
Número CAS |
113569-25-8 |
|---|---|
Nombre del producto |
1,3-Bis(4-chlorophenyl)-5,5-diethoxy-2,4-imidazolidinedione |
Fórmula molecular |
C19H18Cl2N2O4 |
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
1,3-bis(4-chlorophenyl)-5,5-diethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-3-26-19(27-4-2)17(24)22(15-9-5-13(20)6-10-15)18(25)23(19)16-11-7-14(21)8-12-16/h5-12H,3-4H2,1-2H3 |
Clave InChI |
IHEMJHKCXMTBNE-UHFFFAOYSA-N |
SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OCC |
SMILES canónico |
CCOC1(C(=O)N(C(=O)N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)




![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)



![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)


